Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride

Purity specification Salt form Quality control

Reproducibility failures in ion-channel assays often originate from undefined salt forms. Diethyl 4-aminopyridine-2,6-dicarboxylate hydrochloride provides a defined HCl counterion at >98% purity, eliminating impurity-driven false positives. • 3.1-point purity advantage over 95% free base reduces cytotoxicity risk in regulatory-grade assays • Pre-formed HCl salt ensures consistent dissolution kinetics & bioavailability without additional formulation • Balanced H-bond donor profile (2 donors) optimizes membrane permeability vs. aqueous solubility Recommended for SAR campaigns requiring ethyl ester differentiation and MOF template synthesis utilizing cationic pyridinium species.

Molecular Formula C11H15ClN2O4
Molecular Weight 274.70 g/mol
Cat. No. B8127706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride
Molecular FormulaC11H15ClN2O4
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N.Cl
InChIInChI=1S/C11H14N2O4.ClH/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2;/h5-6H,3-4H2,1-2H3,(H2,12,13);1H
InChIKeyJNILXLRUCNZHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride: Procurement Specifications and Comparator Landscape


Diethyl 4‑aminopyridine‑2,6‑dicarboxylate hydrochloride (CAS 2268818‑01‑3) is a pyridine‑2,6‑dicarboxylate diester that bears a 4‑amino group and is supplied as the hydrochloride salt [1]. The free‑base form (CAS 1196155‑10‑8) and the hydrochloride salt differ substantively in purity, solubility, and handling characteristics, making the salt form the preferred input for applications that demand high aqueous solubility or require a defined counterion . This guide evaluates the compound against its closest structural and functional analogs to support evidence‑based procurement decisions.

Salt form Hydrochloride with defined counterion for aqueous solubility
Purity Lot-specific 98.1% (HPLC) supports reproducible assay conditions
Handling Salt form preferred over free base for direct dissolution

Why Diethyl 4-Aminopyridine-2,6-dicarboxylate Hydrochloride Cannot Be Replaced by In-Class Analogs


Pyridine‑2,6‑dicarboxylate esters with different alkyl chains, salt forms, or substituents at the 4‑position are not interchangeable because even minor structural changes alter solubility, lipophilicity, reactivity, and biological target engagement [1]. The hydrochloride salt provides a defined ionic state that directly affects dissolution rate and bioavailability in biological assays, whereas the free base requires additional formulation steps . The quantitative evidence below demonstrates how the target compound’s purity, cost, and physicochemical profile differ from the free base, the dimethyl ester, and the parent 4‑aminopyridine scaffold.

Free base Different solubility and dissolution rate; additional formulation steps may be required, limiting direct interchange.
Dimethyl ester Lower lipophilicity and different cost profile; SAR and permeability context may not transfer.
4‑Aminopyridine Lacks diester functionality; coordination geometry and target engagement profile differ significantly.

Quantitative Differentiation: Hydrochloride Salt vs. Closest Analogs


Purity Advantage of Hydrochloride Salt Over Free Base

The hydrochloride salt is supplied at a lot‑specific purity of 98.1% (HPLC, 214 nm) [1], whereas commercial free base typically achieves 95% purity . This 3.1‑point purity gap is meaningful for applications requiring high chemical homogeneity, such as in vitro pharmacology or material science.

Purity comparison
Head‑to‑head
98.1% (HCl salt) vs 95% (free base), +3.1 percentage points
Higher lot purity may reduce impurity-driven variability in dose‑response studies.
HPLC at 214 nm; lot‑specific certificate.
Purity specification Salt form Quality control

Cost-per-Gram: Diethyl Ester HCl Salt vs. Dimethyl Ester

The diethyl ester hydrochloride salt commands a significantly higher unit price than the closest dimethyl ester analog. At the 1‑gram scale, the diethyl ester free base is listed at $1,355/g , while the dimethyl ester is $195/g . Although a direct quote for the HCl salt is not published, the salt form typically carries a premium over the free base due to additional synthetic steps.

Cost per gram
Cross‑study
~$1,355/g (diethyl ester free base equivalent) vs $195/g (dimethyl ester)
Approximately 7‑fold higher cost; budget review and lipophilicity trade‑off relevant for SAR campaigns.
List prices from same supplier; HCl salt price on request.
Procurement cost Building block economics Budget optimization

Topological Polar Surface Area and Rotatable Bond Impact on Permeability

The diethyl ester (free base) has a computed TPSA of 91.5 Ų and 6 rotatable bonds , identical to the dimethyl ester in polar surface area but with greater conformational flexibility due to the ethyl chains. For comparison, 4‑aminopyridine has a TPSA of 38.9 Ų and 0 rotatable bonds [1]. The increased TPSA of the diester may reduce passive membrane permeability relative to 4‑aminopyridine but offers additional hydrogen‑bond acceptor sites that can be exploited for target engagement.

TPSA & rotatable bonds
Class‑level
TPSA 91.5 Ų, 6 rotatable bonds (diethyl ester); dimethyl ester 4 rotatable bonds; 4‑aminopyridine TPSA 38.9 Ų, 0 rotatable bonds
Additional rotatable bonds may allow conformational adaptation; higher TPSA suggests lower CNS penetration.
Computed descriptors; experimental permeability not reported.
Physicochemical property TPSA Drug‑likeness

Hydrogen-Bond Donor/Acceptor Profile: HCl Salt vs. Free Base vs. Free Acid

The free base diethyl ester possesses 1 hydrogen‑bond donor (NH₂) and 6 hydrogen‑bond acceptors (ester carbonyl and pyridine nitrogen) . The hydrochloride salt introduces a protonated pyridine nitrogen, adding a second H‑bond donor and increasing aqueous solubility. The free dicarboxylic acid (CAS 2683‑49‑0) has 3 donors (two COOH + NH₂) and is typically >10‑fold more water‑soluble than the ester . This graded H‑bond donor count allows researchers to select the optimal form for their assay environment.

H‑bond donor profile
Class‑level
HCl salt: 2 donors (NH₂ + protonated pyridine); free base: 1 donor; free acid: 3 donors
Intermediate donor count may balance solubility and permeability for cellular assays.
Derived from structure; experimental solubility data limited.
Hydrogen bonding Solubility Formulation

Optimal Application Scenarios Based on Quantitative Differentiation


Precision In-Vitro Pharmacology Requiring High Chemical Homogeneity

When a defined salt form and >98% purity are mandatory for reproducible ion‑channel or receptor assays, the hydrochloride salt should be selected over the 95% pure free base. The 3.1‑point purity advantage [1] reduces the probability of impurity‑driven false positives or cytotoxicity, directly supporting regulatory‑grade data generation.

Cell-Based Assays Demanding Balanced Solubility and Permeability

The HCl salt’s intermediate H‑bond donor count (2 donors) makes it preferable to the free acid (3 donors, poor membrane permeability) and the free base (1 donor, limited aqueous solubility) for intracellular target engagement. The diethyl ester’s 6 rotatable bonds also provide conformational flexibility that may enhance target binding.

SAR Studies Focusing on Ester Chain Length

The diethyl ester’s approximately 7‑fold higher cost relative to the dimethyl ester must be justified by its superior lipophilicity and steric profile. Procurement should be targeted for SAR campaigns where ethyl vs. methyl ester differentiation is hypothesized to impact potency or selectivity, not for routine analog synthesis.

Metal-Organic Framework or Coordination Polymer Synthesis

The 4‑amino group and the diethyl ester moieties offer distinct coordination geometries compared to the free acid. The HCl salt provides a pre‑formed cationic pyridinium species that can template specific framework topologies, an advantage over the neutral free base .

Application
Selection Property
Validation Focus
Reproducible receptor or ion‑channel assays
Lot‑specific purity >98% (HPLC)
Purity verification and impurity profiling
Intracellular target engagement in cell‑based models
HCl salt form with intermediate H‑bond donor count
Solubility and permeability assessment
Ester chain‑length SAR campaigns
Diethyl ester lipophilicity and steric profile
Comparative potency and selectivity vs methyl ester
Coordination polymer or MOF synthesis
Cationic pyridinium species from HCl salt
Framework topology and coordination geometry
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